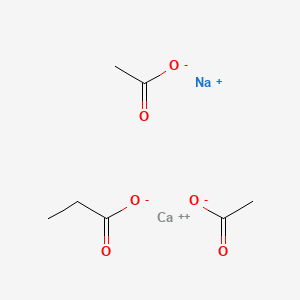
Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’HexaCH2imino-dT is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a modified nucleoside, which means it is a building block of nucleic acids like DNA and RNA, but with specific alterations that give it distinct characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’HexaCH2imino-dT typically involves the modification of deoxythymidine. The process includes the introduction of a hexamethylene chain and an imino group at the 2’ position of the deoxythymidine molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and reductive amination. The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired modifications are achieved with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2’HexaCH2imino-dT would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized to maximize yield and minimize impurities, ensuring the compound meets the necessary standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’HexaCH2imino-dT can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hexamethylene chain can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and solvent environments, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imino group can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the hexamethylene chain, leading to a wide range of modified compounds.
Wissenschaftliche Forschungsanwendungen
2’HexaCH2imino-dT has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids, which can be used in various chemical studies.
Biology: The compound is used in the study of DNA and RNA interactions, as well as in the development of nucleic acid-based probes and sensors.
Industry: The compound can be used in the production of specialized nucleic acid-based materials, which have applications in biotechnology and nanotechnology.
Wirkmechanismus
The mechanism of action of 2’HexaCH2imino-dT involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The hexamethylene chain and imino group can interact with the surrounding nucleotides, potentially altering the stability and binding properties of the nucleic acid. This can affect various molecular pathways, including gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thio-deoxythymidine: A thiol-modified deoxyribonucleoside used in DNA-protein structural studies.
2-Amino-deoxyadenosine: Often used in conjunction with 2-Thio-deoxythymidine to generate selectively binding complementary oligonucleotides.
Uniqueness
2’HexaCH2imino-dT is unique due to its specific modifications, which provide distinct structural and functional properties compared to other modified nucleosides. The hexamethylene chain and imino group offer unique interactions with nucleic acids, making it a valuable tool in various scientific applications.
Eigenschaften
CAS-Nummer |
134935-11-8 |
|---|---|
Molekularformel |
C16H25N3O4 |
Molekulargewicht |
323.39 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-3-(azepan-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25N3O4/c1-11-9-19(16(22)17-14(11)21)15-13(8-12(10-20)23-15)18-6-4-2-3-5-7-18/h9,12-13,15,20H,2-8,10H2,1H3,(H,17,21,22)/t12-,13+,15+/m0/s1 |
InChI-Schlüssel |
HPLKCFGKGZMNSE-GZBFAFLISA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCCC3 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)












